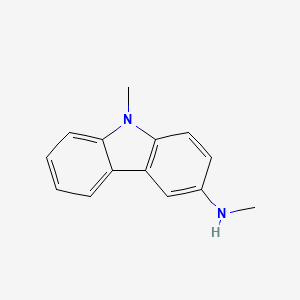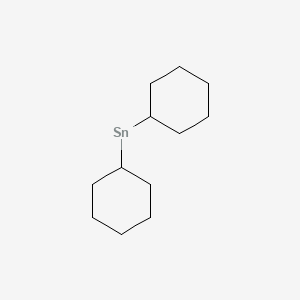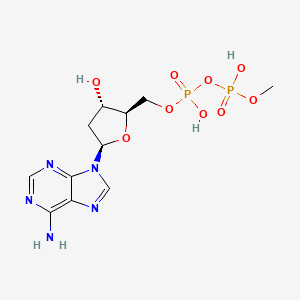
Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, monomethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester typically involves multiple steps, starting from adenosine. The process includes selective phosphorylation and methylation reactions. Specific reagents and catalysts are used to achieve the desired modifications at the 2’ and 5’ positions of the ribose moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation and methylation reactions. These methods are advantageous due to their high specificity and efficiency. Additionally, large-scale chemical synthesis may be employed, utilizing advanced techniques such as chromatography for purification and isolation of the final product.
化学反应分析
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles replace one of the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester oxide, while reduction may produce a reduced form of the compound with altered phosphate groups.
科学研究应用
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a role in cellular signaling pathways and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
作用机制
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in phosphorylation and methylation reactions, influencing various metabolic pathways. Additionally, it may bind to receptors on cell surfaces, modulating cellular responses and signaling cascades.
相似化合物的比较
Similar Compounds
Adenosine 5’-diphosphate: A related compound with two phosphate groups, involved in energy transfer.
Adenosine 2’,5’-diphosphate: Another derivative with phosphate groups at different positions, used in biochemical studies.
Adenosine 5’-monophosphate: A simpler compound with a single phosphate group, playing a role in nucleotide metabolism.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), 2’-deoxy-, monomethyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
87202-48-0 |
|---|---|
分子式 |
C11H17N5O9P2 |
分子量 |
425.23 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2/c1-22-26(18,19)25-27(20,21)23-3-7-6(17)2-8(24-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChI 键 |
ATMQAMREPIOBKA-XLPZGREQSA-N |
手性 SMILES |
COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
规范 SMILES |
COP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


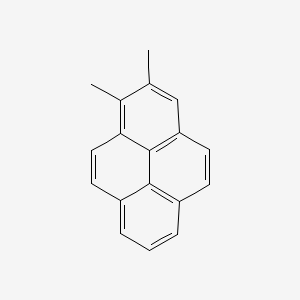

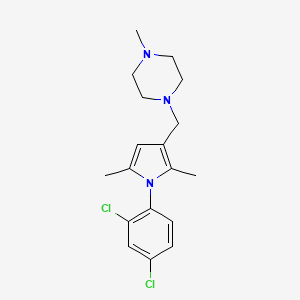
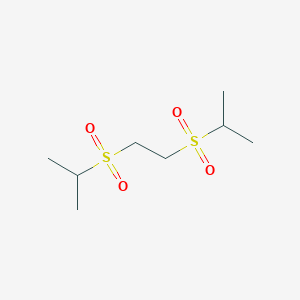
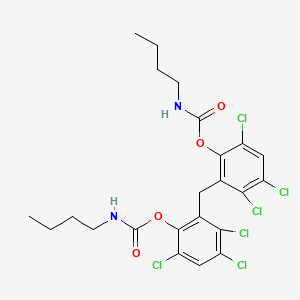
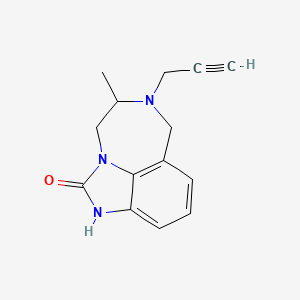
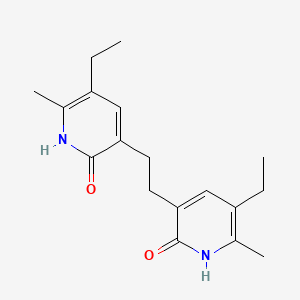


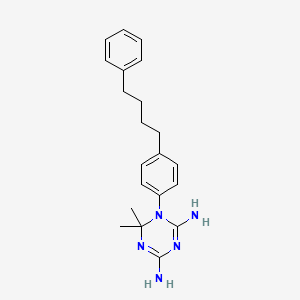
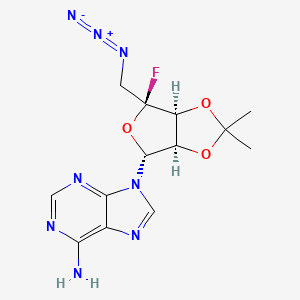
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
